molecular formula C12H15NO5 B1417765 Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate CAS No. 1096309-38-4

Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate

Cat. No.: B1417765
CAS No.: 1096309-38-4
M. Wt: 253.25 g/mol
InChI Key: LSARPDFBROSZLT-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C12H15NO5. It is a derivative of benzoic acid and features both amino and ester functional groups. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Scientific Research Applications

Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate” is not well-documented in the literature .

Safety and Hazards

The safety data sheet for “Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate” suggests that it should be handled with care. It should not come into contact with the eyes, skin, or clothing, and inhalation or ingestion should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate typically involves the esterification of 4-amino-3-hydroxybenzoic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 65°C) for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include nitrobenzoates, alcohol derivatives, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate: Similar structure but with a methoxy group instead of an amino group.

    Methyl 4-acetoxy-3-methoxybenzoate: Features an acetoxy group in place of the ethoxy group.

Uniqueness

Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate is unique due to the presence of both amino and ester functional groups, which confer distinct reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-3-17-11(14)7-18-10-6-8(12(15)16-2)4-5-9(10)13/h4-6H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSARPDFBROSZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655953
Record name Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096309-38-4
Record name Methyl 4-amino-3-(2-ethoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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